molecular formula C5H6LiN3O2 B2383798 Lithium;4-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2309456-63-9

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate

Cat. No.: B2383798
CAS No.: 2309456-63-9
M. Wt: 147.06
InChI Key: ZJEYTENXXCOIAB-UHFFFAOYSA-M
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Description

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a lithium ion and an ethyl group attached to the triazole ring

Mechanism of Action

Target of Action

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate, also known as AT21350, is a compound that has been synthesized for potential therapeutic applications Triazole compounds, which include at21350, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of AT21350 with its targets could lead to changes in the function of these targets, potentially resulting in therapeutic effects.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations induced by AT21350.

Pharmacokinetics

The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . These properties could potentially impact the bioavailability of AT21350.

Result of Action

Given the known biological activities of triazole compounds , it is plausible that AT21350 could have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.

Action Environment

Noncovalent intermolecular interactions have been found to influence the crystal packing of certain compounds , which could potentially impact the stability and efficacy of AT21350

Preparation Methods

The synthesis of lithium;4-ethyl-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the lithium ion can be replaced by other cations.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the lithium ion and the ethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

lithium;4-ethyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYTENXXCOIAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C=NN=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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